molecular formula C8H6Br2N2O4 B15329630 Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate

Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate

Cat. No.: B15329630
M. Wt: 353.95 g/mol
InChI Key: MBMHLFDUQUAVOQ-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is a heterocyclic aromatic compound with the molecular formula C8H6Br2N2O4. It is characterized by the presence of two bromine atoms and two ester groups attached to a pyrazine ring. This compound is primarily used in research and development within the fields of organic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate typically involves the bromination of pyrazine derivatives followed by esterification. One common method includes the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. This intermediate is then esterified using methanol in the presence of a strong acid catalyst to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyrazine derivatives.

    Oxidation Products: Carboxylic acids or other oxidized forms of the pyrazine ring.

    Reduction Products: Reduced forms of the ester groups or the pyrazine ring.

Scientific Research Applications

Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

    Dimethyl 3,6-dichloropyrazine-2,5-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.

    Dimethyl 3,6-difluoropyrazine-2,5-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.

    Diethyl 3,6-dibromopyrazine-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

Uniqueness: Dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms make it more reactive in substitution reactions compared to its chlorinated or fluorinated counterparts .

Properties

Molecular Formula

C8H6Br2N2O4

Molecular Weight

353.95 g/mol

IUPAC Name

dimethyl 3,6-dibromopyrazine-2,5-dicarboxylate

InChI

InChI=1S/C8H6Br2N2O4/c1-15-7(13)3-5(9)12-4(6(10)11-3)8(14)16-2/h1-2H3

InChI Key

MBMHLFDUQUAVOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)C(=O)OC)Br

Origin of Product

United States

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